Barium niobium oxide (BaNb2O6)

Overview

Description

Barium niobium oxide, with the chemical formula BaNb2O6, is an inorganic compound that belongs to the family of niobates. It is known for its unique structural, electronic, and dielectric properties.

Mechanism of Action

Target of Action

Barium niobium oxide (BaNb2O6) is a compound that primarily targets the crystalline structure of materials in which it is incorporated . It is often used in the production of ceramics and other materials due to its unique properties .

Mode of Action

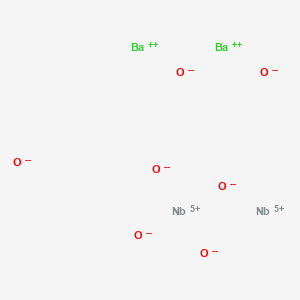

BaNb2O6 interacts with its targets by altering their crystalline structure . It crystallizes in either the orthorhombic C222_1 space group or the monoclinic P2_1/c space group . In these structures, Ba2+ is bonded in a geometry to multiple O2- atoms, with a spread of Ba–O bond distances . Nb5+ is bonded to six O2- atoms to form a mixture of distorted corner and edge-sharing NbO6 octahedra .

Biochemical Pathways

It can influence the properties of materials in which it is incorporated, potentially affecting their interactions with biological systems .

Pharmacokinetics

Its adme properties would likely depend on the form in which it is administered (eg, as a solid, in a solution, etc) .

Result of Action

The primary result of BaNb2O6’s action is the alteration of the crystalline structure of the materials in which it is incorporated. This can lead to changes in the materials’ properties, such as their density, grain size, and dielectric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized using several methods. One common method is the solid-state reaction, where barium carbonate (BaCO3) and niobium pentoxide (Nb2O5) are mixed and heated at high temperatures (typically around 1000°C) to form BaNb2O6 . Another method involves the coprecipitation technique, where barium and niobium ions are coprecipitated as barium oxalate and niobium hydroxide under basic conditions. The precursor is then calcined at 750°C to yield BaNb2O6 ceramics .

Industrial Production Methods: In industrial settings, the solid-state reaction method is often preferred due to its simplicity and scalability. The raw materials, barium carbonate and niobium pentoxide, are readily available and cost-effective, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and electronic properties.

Common Reagents and Conditions:

Oxidation: Barium niobium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) at elevated temperatures.

Substitution: Substitution reactions often involve the replacement of barium or niobium ions with other metal ions, which can be achieved using appropriate metal salts in solution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state niobium compounds, while reduction may yield lower oxidation state niobium compounds.

Scientific Research Applications

Barium niobium oxide has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Materials Science: Its dielectric properties make it suitable for use in capacitors and other electronic components.

Energy Harvesting: Barium niobium oxide has been studied for its thermoelectric properties, making it a potential candidate for energy harvesting applications.

Optoelectronics: The compound’s electronic properties are being explored for use in optoelectronic devices, such as photodetectors and sensors.

Comparison with Similar Compounds

Barium niobium oxide can be compared with other similar compounds, such as:

- Magnesium niobium oxide (MgNb2O6)

- Calcium niobium oxide (CaNb2O6)

- Strontium niobium oxide (SrNb2O6)

Uniqueness: Barium niobium oxide stands out due to its higher dielectric constant and unique electronic properties compared to its counterparts. For example, while magnesium niobium oxide and calcium niobium oxide also exhibit interesting properties, barium niobium oxide’s higher dielectric constant makes it more suitable for applications in capacitors and other electronic devices .

Biological Activity

Barium niobium oxide (BaNb2O6) is a compound that has garnered attention in various fields, including materials science and biology. This article focuses on its biological activity, exploring its properties, potential applications, and relevant research findings.

Overview of Barium Niobium Oxide

Barium niobium oxide is a member of the niobate family and exhibits unique structural and electrical properties. It is primarily used in electronic applications due to its dielectric properties, but its biological implications are increasingly being studied.

Biological Activity

The biological activity of BaNb2O6 can be categorized into several areas:

- Cytotoxicity : Studies have indicated that BaNb2O6 exhibits varying degrees of cytotoxic effects on different cell lines. For instance, research has shown that it can induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment .

- Antimicrobial Properties : Some studies suggest that BaNb2O6 possesses antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic processes .

- Biocompatibility : The biocompatibility of BaNb2O6 is crucial for its application in biomedical fields, such as drug delivery systems or tissue engineering. Preliminary studies indicate that it may be biocompatible, but further detailed assessments are necessary to confirm these findings .

Case Studies

- Cytotoxicity Assessment :

- Antimicrobial Activity :

- Biocompatibility Testing :

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

barium(2+);niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAHJNFQTFUOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Nb2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923216 | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12009-14-2 | |

| Record name | Barium niobium oxide (BaNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.